2-Methoxy-5-nitrooxane
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Overview
Description
2-Methoxy-5-nitrooxane is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an oxane ring. This compound is known for its applications in various fields, including dye synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitrooxane typically involves the nitration of 2-methoxyaniline. The process begins with the diazotization of 2-methoxyaniline, followed by nitration using concentrated sulfuric acid and sodium nitrite at low temperatures (0-5°C) . The reaction conditions are carefully controlled to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrooxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron or tin in acidic conditions.
Reduction: The compound can be reduced to 2-methoxy-5-nitroaniline using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-5-nitroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitrooxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments for textile and polymer industries
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrooxane involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound’s methoxy group also plays a role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitroaniline
- 2-Methoxy-5-nitrobenzenamine
- 5-Nitro-2-methoxyaniline
Uniqueness
2-Methoxy-5-nitrooxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
645412-90-4 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methoxy-5-nitrooxane |
InChI |
InChI=1S/C6H11NO4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3 |
InChI Key |
LNGGBEKCGLQXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)[N+](=O)[O-] |
Origin of Product |
United States |
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